3-Methoxy-1-propanol methanesulphonate

Vue d'ensemble

Description

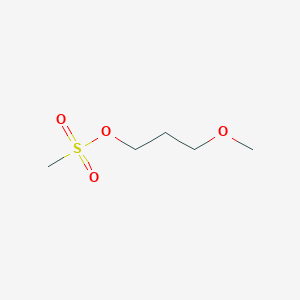

3-Methoxy-1-propanol methanesulphonate is an organic compound with the molecular formula C5H12O4S. It is a sulfonate ester derived from methanesulfonic acid and 3-methoxypropanol. This compound is known for its applications in organic synthesis and various industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

3-Methoxy-1-propanol methanesulphonate can be synthesized through the esterification of methanesulfonic acid with 3-methoxypropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In industrial settings, the production of 3-methoxypropyl methanesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-1-propanol methanesulphonate undergoes various chemical reactions, including:

Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the methanesulfonate group is replaced by a nucleophile.

Hydrolysis: In the presence of water and an acid or base catalyst, 3-methoxypropyl methanesulfonate can hydrolyze to yield methanesulfonic acid and 3-methoxypropanol.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles used in these reactions include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Hydrolysis: Acidic or basic conditions are employed to facilitate the hydrolysis reaction. Sulfuric acid or sodium hydroxide can be used as catalysts.

Major Products

Nucleophilic Substitution: The major products depend on the nucleophile used. For example, reaction with an amine would yield an amine derivative.

Hydrolysis: The major products are methanesulfonic acid and 3-methoxypropanol.

Applications De Recherche Scientifique

Pharmaceutical Applications

In the pharmaceutical industry, 3-Methoxy-1-propanol methanesulphonate serves as:

- Solvent and Reagent : Used in chemical reactions such as esterification and acylation.

- Synthesis Intermediate : Acts as a starting material for synthesizing other compounds, including 3-methoxypropylamine, which is crucial in drug development .

Case Study: Anticancer Activity

Research has shown that derivatives of 3-Methoxy-1-propanol exhibit significant biological activity. For instance, certain derivatives demonstrated antiproliferative effects against cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 µg/mL .

Coatings Industry

In coatings, this compound is utilized for:

- Coalescing Agent : Enhances film formation in water-based paints and varnishes by improving polymer fusion.

- Reactive Diluent : In epoxy coatings, it improves wetting and penetration of the resin into substrates .

Data Table: Coating Performance

| Application | Function | Benefits |

|---|---|---|

| Water-based paints | Coalescing agent | Improves adhesion and durability |

| Epoxy coatings | Reactive diluent | Enhances wetting properties |

Printing Inks

The compound is also widely used in the printing industry:

- Solvent for Inks : Effective in flexographic, gravure, and screen printing inks, aiding in the dissolution of resins and pigments.

- Viscosity Modifier : Adjusts the flow properties of inks, enhancing adhesion and gloss while reducing drying time .

Case Study: Ink Formulation

In studies involving various ink formulations, the inclusion of this compound improved the overall performance metrics such as drying time and print quality.

Cleaning Agents

In cleaning applications, this compound acts as:

- Solvent for Industrial Cleaning : Efficiently dissolves oils and greases in metal degreasing processes.

- Electronic Cleaning Agent : Its low toxicity makes it suitable for use in enclosed environments where traditional solvents may pose health risks .

Data Table: Cleaning Efficiency

| Application | Contaminant Type | Efficiency |

|---|---|---|

| Industrial cleaning | Oils and greases | High |

| Electronic cleaning | Residues | Moderate |

Mécanisme D'action

The mechanism of action of 3-methoxypropyl methanesulfonate involves the formation of a reactive intermediate through the cleavage of the methanesulfonate group. This intermediate can then react with nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparaison Avec Des Composés Similaires

Similar Compounds

Methanesulfonic Acid: A strong acid used in various industrial processes.

Ethyl Methanesulfonate: An alkylating agent used in mutagenesis studies.

Methyl Methanesulfonate: Another alkylating agent with applications in DNA research.

Uniqueness

3-Methoxy-1-propanol methanesulphonate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions. Its methoxypropyl group provides distinct reactivity compared to other methanesulfonate esters, making it valuable in specific synthetic and industrial applications.

Propriétés

Formule moléculaire |

C5H12O4S |

|---|---|

Poids moléculaire |

168.21 g/mol |

Nom IUPAC |

3-methoxypropyl methanesulfonate |

InChI |

InChI=1S/C5H12O4S/c1-8-4-3-5-9-10(2,6)7/h3-5H2,1-2H3 |

Clé InChI |

FRQCAZXFZRBMRX-UHFFFAOYSA-N |

SMILES canonique |

COCCCOS(=O)(=O)C |

Origine du produit |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.